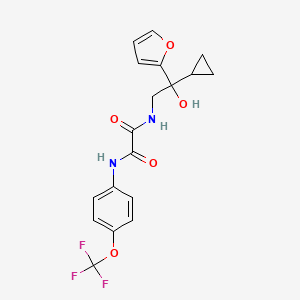

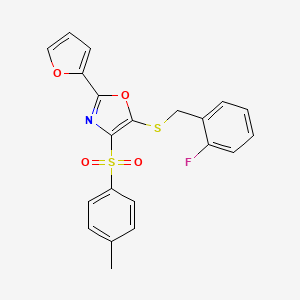

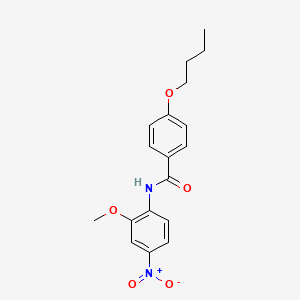

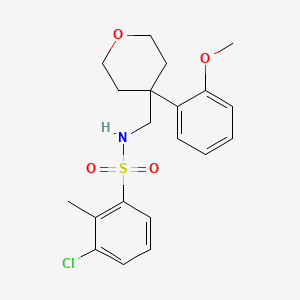

![molecular formula C20H16N4O4S B2475885 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-35-9](/img/structure/B2475885.png)

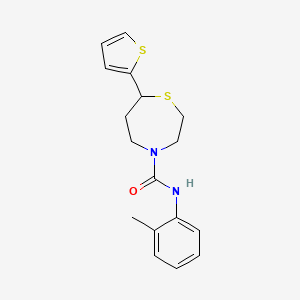

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are part of many important biomolecules, such as the nucleic acids DNA and RNA .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a furan ring, which is a five-membered ring with an oxygen atom, and a phenylethyl group attached to it. The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The exact reactions this compound can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar pyrimidine and furan rings might make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Heterocyclic Compounds

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in the synthesis of various heterocyclic compounds. It's used as a building block in creating pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The compound aids in the development of molecules containing pyridine and pyridazine fragments, demonstrating plant-growth regulatory activity in some derivatives (Aniskova, Grinev, & Yegorova, 2017).

Photoinduced Oxidative Cyclization

This compound is also significant in the synthesis of the furan ring through photoinduced oxidative cyclization. This process involves using molecular oxygen in the air as an oxidant, offering a mild and environmentally friendly approach to synthesizing desired products without byproducts. This method aligns with the principles of green chemistry and is interesting for its efficiency and the absence of waste products (Naya, Yamaguchi, & Nitta, 2008).

Antimicrobial Activity

Compounds synthesized from this chemical have shown antimicrobial activity against various bacteria and fungi. These compounds, particularly furothiazolo pyrimido quinazolines, have demonstrated excellent growth inhibition properties, making them potential candidates for developing new antimicrobial agents (Abu‐Hashem, 2018).

Fused Heterocycle Synthesis

Furthermore, this compound is used in the synthesis of thio- and furan-fused heterocycles, like furopyranone and furopyrrolone derivatives. These syntheses are significant for creating novel classes of compounds with potential applications in various fields, including pharmaceuticals and materials science (Ergun et al., 2014).

Fluorescent Probe Development

Additionally, derivatives of this compound are used in developing fluorescent probes. These probes are synthesized by modifying nucleoside analogues, which can then be used in DNA oligonucleotides, demonstrating favorable fluorescent features. This application is crucial in molecular biology and genetic research (Greco & Tor, 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-23-17-15(19(26)24(2)20(23)27)18(22-16(21-17)14-9-6-10-28-14)29-11-13(25)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQVGPWWUREQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)